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molecular formula C11H11N3O2 B8317608 methyl 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoate

methyl 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoate

Cat. No. B8317608
M. Wt: 217.22 g/mol
InChI Key: FBICHNLZTMVLHJ-UHFFFAOYSA-N
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Patent
US08338434B2

Procedure details

A mixture of methyl 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzoate (0.5 g, 2.30 mmol) and Sodium hydroxide (4.60 ml, 9.21 mmol, 2N aqueous solution) in tetrahydrofuran (THF) was heated at 70° C. for 1 hr. The organic layer was washed with H2O 3× and discarded. The combined aqueous layers were acidified with 2N HCl aqueous solution. The product precipitated and was filtered, rinsed with H2O and dried under vacuum to give 0.3 g (74%) as a tan solid. LC-MS (ES) m/z=204 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=2)=[CH:5][N:4]=[N:3]1.[OH-].[Na+]>O1CCCC1>[CH3:1][N:2]1[C:6]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=2)=[CH:5][N:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1N=NC=C1C1=CC=C(C(=O)OC)C=C1
Name
Quantity
4.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with H2O 3×
CUSTOM
Type
CUSTOM
Details
The product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 0.3 g (74%) as a tan solid

Outcomes

Product
Name
Type
Smiles
CN1N=NC=C1C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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